molecular formula C11H24O3Si B8629149 (R)-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid

(R)-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid

Cat. No. B8629149
M. Wt: 232.39 g/mol
InChI Key: LPOQMJJLBZAHQJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C11H24O3Si and its molecular weight is 232.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

(2R)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid

InChI

InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m1/s1

InChI Key

LPOQMJJLBZAHQJ-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-3-methylbutanoic acid (5.0 g, 42.3 mmol) in DMF (21.2 mL) at 0° C. were added imidazole (6.34 g, 93.0 mmol) and DMAP (1.55 g, 12.7 mmol). The mixture was stirred for 5 min and TBDMS-Cl (14.0 g, 93.0 mmol) was added. The mixture was allowed to warm to ambient temperature. After 18 h, HCl (1.0 M in water) was added and the mixture was extracted with ethyl ether. The organic layer was washed with sat. NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude product was dissolved in THF (25 mL) and a solution of KOH (7.12 g, 127 mmol) in THF (130 mL) and water (40 mL) was added at 0° C. The mixture was stirred for 1 h. The solution was acidified and the mixture was extracted with ethyl acetate (5×). The combined organic extracts was dried over MgSO4, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→60% hexanes/ethyl acetate) gave the title compound (4.44 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Name
Quantity
21.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.55 g
Type
catalyst
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.12 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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